molecular formula C19H21NO4 B556322 Bpoc-ala-OH CAS No. 23631-89-2

Bpoc-ala-OH

Cat. No. B556322
CAS RN: 23631-89-2
M. Wt: 327.4 g/mol
InChI Key: IZBDJSRNVBUKTE-ZDUSSCGKSA-N
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Description

Bpoc-ala-OH, also known as N-α-t.-Boc-L-alanine, is a compound used in peptide synthesis . It has a CAS number of 23631-89-2 and a molecular weight of 327.38 . The Bpoc group is a highly acid-sensitive protecting group that can be removed even with 0.2-0.5% TFA or Mg-perchlorate in acetonitrile .


Synthesis Analysis

The synthesis of peptides containing the Bpoc group is well-documented . For instance, the undecapeptides Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe and its analogs were synthesized to model the helical N-terminal part of alamethicin . Similarly, the synthesis of the model tripeptide Boc-Gly-S-Ala-Aib-OMe and its monothiated analogs was achieved, demonstrating the versatility of the Boc group in peptide synthesis .


Molecular Structure Analysis

The molecular structure of peptides containing the Boc group has been analyzed using various techniques . For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues . The crystal structure of Boc-Gly-S-Ala-Aib-OMe showed a type-III β-turn, indicating that the Boc group does not hinder the formation of secondary structures in peptides .


Chemical Reactions Analysis

The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection .


Physical And Chemical Properties Analysis

The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.

Scientific Research Applications

Peptide Synthesis

Bpoc-ala-OH is commonly used in peptide synthesis, particularly in the preparation of alanine scan libraries for structure-activity relationship (SAR) studies. These libraries help identify critical residues within a peptide that are essential for its activity .

Enzyme Kinetics

The kinetics of peptide boronic acids, which include compounds similar to Bpoc-ala-OH, have been studied for their interaction with proteases like alpha-lytic protease. This contributes to our understanding of enzyme kinetics and the development of enzyme inhibitors.

Chemical Protection

Bpoc-ala-OH is involved in the chemoselective BOC protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This process is crucial for various chemical syntheses and is valued for its green and eco-friendly route .

C-H Activation

This compound serves as a ligand suitable for C-H activation, a fundamental step in organic synthesis that allows for the formation of carbon-heteroatom bonds .

Nanoparticulate Dispersion

In environmentally conscious in-water peptide synthesis using the Boc strategy, nanoparticulate dispersions of Bpoc-ala-OH are prepared by wet-milling, which is an innovative approach to peptide synthesis .

Block Copolymer Research

Although not directly mentioned, compounds like Bpoc-ala-OH may contribute to research on block copolymers (BCPs), which are critical in polymer chemistry and have numerous applications in chemistry, physics, material sciences, and engineering .

Future Directions

While specific future directions for Bpoc-ala-OH are not detailed in the retrieved papers, the field of peptide synthesis continues to evolve with the development of new methods and technologies. The use of artificial intelligence in the field of biochemistry has started to accelerate the discovery of new compounds and to increase the variety of commercial drugs while decreasing their research costs . This trend is likely to continue and may influence future research involving Bpoc-ala-OH and similar compounds.

properties

IUPAC Name

(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBDJSRNVBUKTE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427197
Record name N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpoc-ala-OH

CAS RN

23631-89-2
Record name N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the optimal deprotection conditions for Bpoc-Ala-OH during peptide synthesis?

A1: Bpoc-Ala-OH can be efficiently deprotected from the N-terminus of peptides using a solution of 0.5% trifluoroacetic acid in dichloromethane [, ]. This process generates a carbocation intermediate, and using scavengers like thiophenol or benzyl mercaptan can significantly improve the reaction yield by preventing unwanted side reactions [, ].

Q2: Why are thioethers inefficient scavengers in the deprotection of Bpoc-amino acids?

A2: Research suggests that thioethers show poor efficiency in scavenging the carbocation intermediate formed during Bpoc deprotection [, ]. This inefficiency is likely due to their lower reactivity compared to thiols like thiophenol and benzyl mercaptan, which demonstrate significantly higher scavenging efficiency in this reaction [, ].

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